molecular formula C17H15Cl2N5OS B2501302 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide CAS No. 880802-96-0

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide

Cat. No. B2501302
M. Wt: 408.3
InChI Key: VDXHDKFPDKPLBS-UHFFFAOYSA-N
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Description

The compound 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide is a derivative of thioacetamide with potential pharmacological properties. The structure of related compounds has been studied, revealing a folded conformation around the methylene carbon atom of the thioacetamide bridge, with the aromatic rings inclined at significant angles . This suggests that the compound may also exhibit a non-planar structure, which could influence its biological activity.

Synthesis Analysis

The synthesis of related compounds involves the condensation of methyl esters with various aromatic aldehydes to form Schiff bases, followed by reduction and selective hydrolysis to yield amino acids . Similar synthetic routes may be applicable to the compound of interest, with modifications to accommodate the specific substituents on the aromatic rings.

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using vibrational spectroscopy and density functional theory (DFT) calculations . These studies have revealed the presence of intramolecular hydrogen bonds stabilizing the folded conformation and the effects of electronegative substituents on the geometry of the molecule. The non-planar arrangement between the phenyl and pyrimidine rings is a key feature that could be present in the compound under analysis .

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from the behavior of similar molecules. Schiff bases formed in the synthesis can undergo further reactions, such as with sodium bisulfite to form alpha-sulphoderivatives . The presence of amino groups and the potential for hydrogen bonding suggest that the compound may participate in a variety of chemical interactions, which could be relevant to its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through pharmacokinetic studies and in-silico docking, indicating potential antiviral activity . The vibrational spectroscopic analysis has provided insights into the stability of the molecule and the nature of intermolecular interactions within the crystal structure . The pharmacological analysis of similar compounds has shown a relationship between chemical structure and biological activity, with certain derivatives exhibiting significant immunosuppressive and anti-inflammatory effects .

Scientific Research Applications

Synthesis and Characterization

  • Research on compounds with similar scaffolds, such as those involving triazole or chlorophenyl groups, often focuses on their synthesis and structural elucidation. For example, studies on the synthesis of formazans from Mannich bases of related compounds have demonstrated their potential as antimicrobial agents (Sah et al., 2014). This indicates a broad interest in exploring the chemical reactivity and possible applications of such structures in the development of new therapeutic agents.

  • Vibrational spectroscopic techniques, such as Raman and Fourier transform infrared spectroscopy, have been applied to characterize similar antiviral active molecules, providing insights into their stereo-electronic interactions and stability (Jenepha Mary et al., 2022). This type of analysis is crucial for understanding the molecular underpinnings that could influence the biological activity of such compounds.

Biological Activities

  • The exploration of new effective drugs often involves the investigation of novel synthetic methods and biological properties of compounds like 1,2,4-triazoles. Research in this area has led to the discovery of anti-exudative properties in a significant percentage of newly synthesized derivatives, highlighting their potential in medical applications (Chalenko et al., 2019).

  • Additionally, the antiviral and virucidal activities of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives against human adenovirus and ECHO-9 virus have been assessed, showing the potential to reduce viral replication (Wujec et al., 2011). This suggests a potential pathway for the development of antiviral agents based on the structural motifs found in the compound of interest.

Future Directions

Future research on this compound could focus on further elucidating its mechanism of action, exploring its potential therapeutic applications, and optimizing its synthesis process . Additionally, more studies are needed to fully understand its physical and chemical properties, as well as its safety profile .

properties

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5OS/c1-10-13(19)3-2-4-14(10)21-15(25)9-26-17-23-22-16(24(17)20)11-5-7-12(18)8-6-11/h2-8H,9,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXHDKFPDKPLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide

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